molecular formula C11H15FN2O B13651878 1-(4-Fluoro-3-methoxyphenyl)piperazine

1-(4-Fluoro-3-methoxyphenyl)piperazine

Cat. No.: B13651878
M. Wt: 210.25 g/mol
InChI Key: LWVSDMIGHABMOY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a fluoro and a methoxy group attached to the phenyl ring, which is connected to the piperazine moiety

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxyaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methoxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)piperazine: This compound lacks the fluoro group and has different chemical and biological properties.

    1-(4-Fluorophenyl)piperazine: This compound lacks the methoxy group and exhibits distinct reactivity and applications.

    1-(3-Methoxyphenyl)piperazine:

The uniqueness of this compound lies in the combination of the fluoro and methoxy groups, which confer specific properties and reactivity patterns that distinguish it from other piperazine derivatives.

Biological Activity

1-(4-Fluoro-3-methoxyphenyl)piperazine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Overview of the Compound

This compound belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of the fluorine and methoxy groups is believed to enhance its pharmacological properties, including its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : This compound may interact with neurotransmitter receptors, particularly in the central nervous system, influencing signaling pathways related to mood and anxiety.
  • Enzyme Modulation : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways and cellular functions.
  • Ion Channel Activity : The compound may influence ion channels, impacting neuronal excitability and neurotransmission.

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Research indicates that piperazine derivatives can possess antimicrobial properties. Studies have demonstrated that compounds structurally similar to this compound show efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial effects .
  • Anticancer Potential : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms .
  • Psychotropic Effects : Given its structural similarity to known psychoactive substances, this compound is also being investigated for its potential antidepressant and anxiolytic effects .

Antimicrobial Activity

A study examining the antimicrobial properties of various piperazine derivatives found that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . This suggests that modifications in the phenyl ring can significantly enhance antimicrobial efficacy.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of prostate cancer cells (PC3). It was observed that treatment with this derivative led to cell cycle arrest at the G2/M phase and induced DNA damage, indicating its potential as an anticancer agent .

Neuropharmacological Studies

Research into the neuropharmacological effects has indicated that compounds like this compound may modulate serotonin receptors, which could contribute to their antidepressant-like effects in animal models .

Data Summary

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in PC3 cells
NeuropharmacologicalPotential antidepressant effects

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15FN2O/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

LWVSDMIGHABMOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCNCC2)F

Origin of Product

United States

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